Binding Affinity (Ki) at Recombinant Human α1-Adrenoceptor Subtypes: Upidosin vs. Silodosin
Upidosin exhibits high-affinity binding to the human α1A-AR with a Ki of 0.34 nM [1]. Its selectivity for α1A-AR over α1B-AR is 11.5-fold, and over α1D-AR is 4.4-fold . In contrast, the highly selective clinical comparator silodosin (KMD-3213) displays an α1A-AR Ki of 0.036 nM, with selectivity ratios of 162-fold over α1B-AR and 50-fold over α1D-AR [2]. While silodosin is more potent and selective, Upidosin's moderate selectivity profile and lower potency at α1D-AR (Ki = 1.5 nM) may offer a distinct pharmacological signature, particularly in systems where α1D-AR contributions are relevant and warrant a less extreme bias .
| Evidence Dimension | Binding Affinity (Ki, nM) and Selectivity Ratio (α1A/α1B, α1A/α1D) |
|---|---|
| Target Compound Data | α1A Ki = 0.34 nM; α1B Ki = 3.9 nM; α1D Ki = 1.5 nM. α1A/α1B ratio = 11.5; α1A/α1D ratio = 4.4. |
| Comparator Or Baseline | Silodosin: α1A Ki = 0.036 nM; α1B Ki = 21 nM; α1D Ki = 2.0 nM. α1A/α1B ratio = 583; α1A/α1D ratio = 56. |
| Quantified Difference | Upidosin α1A Ki is ~9.4-fold higher (less potent) than silodosin. Upidosin α1A/α1B selectivity is ~51-fold lower; α1A/α1D selectivity is ~13-fold lower. |
| Conditions | Radioligand binding assays on recombinant human α1-AR subtypes (α1a, α1b, α1d) expressed in heterologous cell systems. |
Why This Matters
Upidosin's unique binding profile (Ki and selectivity ratios) defines a distinct pharmacological tool for experiments where moderate α1A bias is required, as opposed to the extreme selectivity of silodosin, thus enabling different mechanistic investigations.
- [1] TargetMol. Upidosin (SB-216469) Product Information. Available at: http://cat.hitstructure.com/compound/rec_15-2739 View Source
- [2] Shibata K, Foglar R, Horie K, Obika K, Sakamoto A, Ogawa S, Tsujimoto G. KMD-3213, a novel, potent, alpha 1a-adrenoceptor-selective antagonist: characterization using recombinant human alpha 1-adrenoceptors and native tissues. Mol Pharmacol. 1995 Aug;48(2):250-8. PMID: 7651358. View Source
